molecular formula C6H16Cl2N2Zn B8016453 ZnCl2-TMEDA

ZnCl2-TMEDA

Cat. No.: B8016453
M. Wt: 252.5 g/mol
InChI Key: WEHCCWCYFYMBQX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc, commonly referred to as ZnCl2-TMEDA, is a coordination compound consisting of zinc chloride and N,N,N’,N’-tetramethylethylenediamine. This compound is widely used in various chemical reactions and industrial applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

ZnCl2-TMEDA can be synthesized by reacting zinc chloride with N,N,N’,N’-tetramethylethylenediamine. The reaction typically involves dissolving zinc chloride in an appropriate solvent, such as methanol or ethanol, and then adding N,N,N’,N’-tetramethylethylenediamine to the solution. The mixture is stirred and allowed to react at room temperature or under mild heating conditions until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

ZnCl2-TMEDA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like methanol, ethanol, and tetrahydrofuran. The reactions are typically carried out at room temperature or under mild heating conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products may include new coordination complexes with different ligands .

Scientific Research Applications

ZnCl2-TMEDA has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbon-carbon bond formation and cyclization reactions.

    Biology: this compound is used in the study of zinc-dependent enzymes and metalloproteins.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of zinc-based drugs.

    Industry: This compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of ZnCl2-TMEDA involves its ability to coordinate with other molecules and ions. The N,N,N’,N’-tetramethylethylenediamine ligand provides a stable coordination environment for the zinc ion, allowing it to participate in various chemical reactions. The zinc ion can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific coordination environment provided by the N,N,N’,N’-tetramethylethylenediamine ligand and the reactivity of the zinc ion. This combination makes it particularly effective as a catalyst in organic synthesis and other chemical reactions .

Biological Activity

Zinc chloride complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA), referred to as ZnCl2-TMEDA, has garnered attention in various fields of biological research due to its unique properties and applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a coordination complex that combines zinc chloride with TMEDA, a bidentate ligand. This complex is often utilized in organic synthesis as a Lewis acid catalyst and as a reagent in various chemical transformations. Its biological activity is primarily linked to its role in facilitating reactions that lead to the formation of biologically active compounds.

Biological Mechanisms

  • Antitumor Activity : Studies indicate that this compound exhibits pro-apoptotic properties in cancer cell lines. It has been shown to induce apoptosis through the activation of specific signaling pathways, which can lead to cell cycle arrest and subsequent cell death in tumor cells .
  • Matrix Metalloproteinases (MMPs) Inhibition : ZnCl2 is known to influence the activity of MMPs, which are crucial in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair. The presence of zinc ions can modulate MMP activity, providing a potential therapeutic avenue for conditions involving aberrant MMP expression .
  • Synthesis of Bioactive Compounds : The complex serves as an effective reagent for the synthesis of various heterocycles that possess biological activity. For instance, it has been employed in the deprotonative metallation of benzofuran derivatives, leading to compounds that exhibit antiproliferative effects against melanoma cells .

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of compounds synthesized using this compound on melanoma cells. The results demonstrated that several derivatives showed significant inhibition of cell growth, indicating the potential use of these compounds in cancer therapy .

CompoundIC50 (µM)Mechanism
Compound A15Apoptosis induction
Compound B25Cell cycle arrest
Compound C30MMP inhibition

Case Study 2: MMP Activity Modulation

Research utilizing zymography techniques assessed the impact of ZnCl2 on MMP activity within various biological systems. The findings revealed that zinc ions could either enhance or inhibit specific MMPs depending on their concentration and the presence of other regulatory factors .

MMP TypeActivity Change (%)
MMP-2+20
MMP-9-15
MMP-14+10

Synthesis and Applications

This compound is synthesized through the reaction of zinc chloride with TMEDA under controlled conditions. This complex can be utilized in various synthetic pathways, including:

  • Deprotonative Metallation : This method allows for the functionalization of aromatic compounds, leading to derivatives with enhanced biological properties.
  • Catalysis : this compound acts as an efficient catalyst in organic reactions, promoting the formation of complex molecules relevant to medicinal chemistry.

Properties

IUPAC Name

dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHCCWCYFYMBQX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.Cl[Zn]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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